4-Fluorobenzoate
Overview
Description
4-Fluorobenzoate is an organic compound with the chemical formula C(_7)H(_4)FO(_2). It is a derivative of benzoic acid, where a fluorine atom replaces one of the hydrogen atoms on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzoate can be synthesized through several methods. One common method involves the Schiemann reaction, where 4-aminobenzoic acid is diazotized and then treated with tetrafluoroborate to introduce the fluoride ion. The reaction conditions typically involve protecting the 4-aminobenzoic acid as the ethyl ester, followed by diazotization and fluoride introduction. Hydrolysis of the ester then converts it back to the free acid .
Industrial Production Methods: In industrial settings, this compound is often produced via the aerobic biotransformation of 4-fluorocinnamic acid. This method involves the use of specific bacterial strains that can convert 4-fluorocinnamic acid into this compound under aerobic conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorobenzoic acid.
Reduction: Reduction reactions can convert it into 4-fluorobenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are often used.
Substitution: Nucleophiles like hydroxide ions (OH(^-)) or amines can be used under basic conditions.
Major Products:
Oxidation: 4-Fluorobenzoic acid.
Reduction: 4-Fluorobenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-hydroxybenzoate when hydroxide ions are used.
Scientific Research Applications
4-Fluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of various fluorinated compounds.
Biology: It serves as a substrate in enzymatic studies, particularly in the study of defluorination mechanisms.
Mechanism of Action
4-Fluorobenzoate can be compared with other fluorobenzoic acids, such as:
2-Fluorobenzoic acid: The fluorine atom is positioned ortho to the carboxyl group.
3-Fluorobenzoic acid: The fluorine atom is positioned meta to the carboxyl group.
Uniqueness: this compound is unique due to its para positioning of the fluorine atom, which influences its reactivity and interaction with enzymes differently compared to its ortho and meta counterparts .
Comparison with Similar Compounds
- 2-Fluorobenzoic acid
- 3-Fluorobenzoic acid
- 4-Chlorobenzoic acid
- 4-Bromobenzoic acid
These compounds share similar structural frameworks but differ in the position and type of halogen substituent, affecting their chemical properties and applications .
Properties
IUPAC Name |
4-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYDXOIZLAWGSL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FO2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2365-27-7 | |
Record name | 4-Fluorobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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